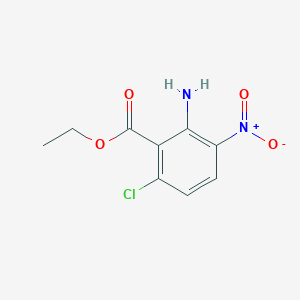![molecular formula C7H11NO B13481656 [(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
[(2-Isocyanoethoxy)methyl]cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Isocyanoethoxy)methyl]cyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethoxy group Cyclopropane derivatives are known for their unique chemical properties due to the high ring strain in the three-membered ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Isocyanoethoxy)methyl]cyclopropane typically involves the reaction of an appropriate alkene with a carbene or carbenoid reagent. One common method is the reaction of an alkene with dichlorocarbene, generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds via the formation of a cyclopropane ring through the addition of the carbene to the double bond of the alkene.
Industrial Production Methods
Industrial production of cyclopropane derivatives often involves the use of metal-catalyzed reactions. For example, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents have been reported to efficiently produce cyclopropane derivatives . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Isocyanoethoxy)methyl]cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the cyclopropane ring, forming linear or branched alkanes.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the isocyano group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can lead to a variety of functionalized cyclopropane derivatives.
Aplicaciones Científicas De Investigación
[(2-Isocyanoethoxy)methyl]cyclopropane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(2-Isocyanoethoxy)methyl]cyclopropane involves the reactivity of the cyclopropane ring and the isocyano group. The high ring strain in the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The isocyano group can act as a nucleophile or electrophile, depending on the reaction conditions, enabling a wide range of chemical reactions.
Comparación Con Compuestos Similares
[(2-Isocyanoethoxy)methyl]cyclopropane can be compared with other cyclopropane derivatives, such as:
Cyclopropylamine: Contains an amino group instead of an isocyano group.
Cyclopropylmethanol: Contains a hydroxymethyl group instead of an isocyanoethoxy group.
Cyclopropylcarbinol: Contains a carbinol group instead of an isocyanoethoxy group.
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
2-isocyanoethoxymethylcyclopropane |
InChI |
InChI=1S/C7H11NO/c1-8-4-5-9-6-7-2-3-7/h7H,2-6H2 |
Clave InChI |
IRXGUFVSBMKJIM-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CCOCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


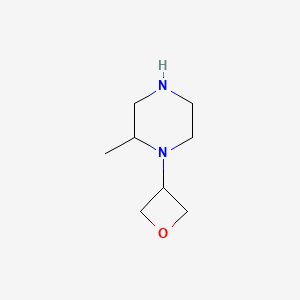
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
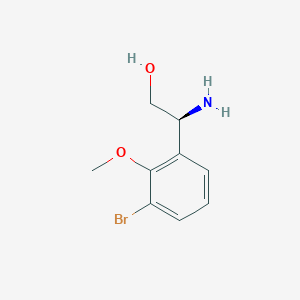
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
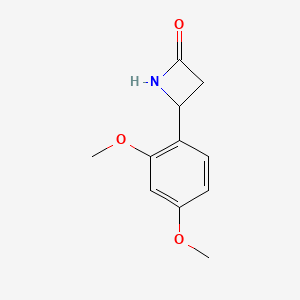

amine](/img/structure/B13481612.png)


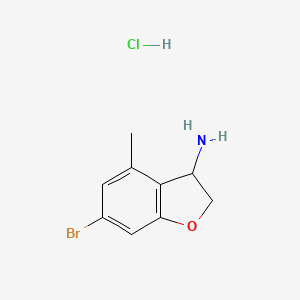

![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)
